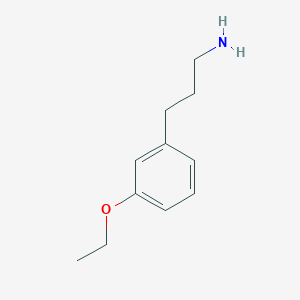

3-(3-Ethoxyphenyl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-ethoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-13-11-7-3-5-10(9-11)6-4-8-12/h3,5,7,9H,2,4,6,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPFPMFGMFERHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589710 | |

| Record name | 3-(3-Ethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893581-95-8 | |

| Record name | 3-(3-Ethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Chemical Reactivity of 3 3 Ethoxyphenyl Propan 1 Amine

Fundamental Reaction Mechanisms Involving Primary Amine Functionality

The terminal primary amine group (-NH2) is a key center of reactivity in the molecule, characterized by the lone pair of electrons on the nitrogen atom. This lone pair imparts both basicity and nucleophilicity to the compound. libretexts.org

The reactivity of the amine group is fundamentally linked to the availability of its nitrogen lone pair. When an amine reacts by donating this lone pair to a proton (H+), it acts as a Brønsted-Lowry base. masterorganicchemistry.com The strength of an amine as a base is quantified by the pKa of its conjugate acid. Simple alkylamines typically have pKa values in the range of 9.5 to 11.0, making them more basic than ammonia (B1221849). libretexts.orgmsu.edu This increased basicity is attributed to the electron-donating inductive effect of the alkyl groups, which stabilizes the resulting ammonium (B1175870) cation. libretexts.org

The nitrogen lone pair also allows the amine to act as a nucleophile, attacking electron-deficient centers. libretexts.org Generally, for amines, nucleophilicity correlates well with basicity; stronger bases are often stronger nucleophiles. masterorganicchemistry.com However, nucleophilicity is more sensitive to steric hindrance than basicity. masterorganicchemistry.commsu.edu The primary amine in 3-(3-Ethoxyphenyl)propan-1-amine is relatively unhindered, suggesting it is a competent nucleophile. Cyclic secondary amines are often stronger nucleophiles than their acyclic counterparts. researchgate.netresearchgate.net

| Compound | pKa of Conjugate Acid | Notes |

|---|---|---|

| Ammonia (NH₃) | ~9.25 | Baseline for comparison. msu.edu |

| Ethylamine (CH₃CH₂NH₂) | ~10.7 | Increased basicity due to electron-donating ethyl group. masterorganicchemistry.com |

| Aniline (C₆H₅NH₂) | ~4.6 | Reduced basicity due to delocalization of the lone pair into the aromatic ring. msu.edu |

| Pyridine | ~5.25 | Weaker base due to the sp² hybridized nitrogen. libretexts.org |

The nucleophilic nature of the primary amine in this compound allows it to readily undergo acylation and alkylation reactions.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride) and form the stable amide product.

Alkylation: Primary amines can be alkylated by reaction with alkyl halides. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an S_N2 reaction to displace the halide leaving group. This initial reaction forms a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a high probability of further alkylation to form a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com This tendency for polyalkylation can make selective mono-alkylation challenging. libretexts.org

| Reaction Type | Typical Reagent | Product Functional Group |

|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl) | N-substituted Amide |

| N-Acylation | Acid Anhydride ((R-CO)₂O) | N-substituted Amide |

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

The primary amine functionality can undergo various oxidative transformations. The electrochemical oxidation of simple aliphatic primary amines generally proceeds through a mechanism that involves the initial loss of an electron to form a radical cation. mdpi.com Subsequent loss of a proton from the carbon alpha to the nitrogen atom yields a neutral radical, which is then oxidized to an iminium cation. This highly electrophilic iminium species readily reacts with nucleophiles, such as water. mdpi.com The resulting carbinolamine intermediate is unstable and can eliminate ammonia to yield an aldehyde. mdpi.com Thus, the oxidation of a primary amine can ultimately lead to the cleavage of the C-N bond and the formation of a carbonyl compound and ammonia. mdpi.com

Transformations Involving the Ethoxyphenyl Moiety

The ethoxyphenyl group provides a second site for chemical modification, primarily through reactions on the aromatic ring or cleavage of the ether linkage. Aromatic rings are common features in drug molecules, offering a rigid scaffold for interacting with biological targets. jocpr.com

The benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is controlled by the two substituents on the ring: the ethoxy group (-OCH₂CH₃) and the 3-aminopropyl side chain (-CH₂CH₂CH₂NH₂).

Ethoxy Group: The ethoxy group is a powerful activating group and is ortho, para-directing. The oxygen atom's lone pairs can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

3-Aminopropyl Group: The alkyl chain is a weak activating group through an inductive effect. However, the amine functionality itself can complicate EAS reactions. In the presence of strong Lewis acids (e.g., AlCl₃) commonly used in Friedel-Crafts reactions, the basic amine will react with the catalyst. libretexts.org This forms an ammonium salt, which contains a positive charge and acts as a strong deactivating, meta-directing group. Therefore, for successful EAS reactions like Friedel-Crafts alkylation or acylation, the amine group typically requires protection, for instance, by converting it to an amide. libretexts.orgmasterorganicchemistry.com

Considering the directing effects, electrophilic substitution on a protected form of this compound would be directed by the powerful ortho, para-directing ethoxy group. The incoming electrophile would preferentially add to the positions ortho and para to the ethoxy group (positions 2, 4, and 6).

The ether linkage of the ethoxyphenyl group is generally stable but can be cleaved under harsh conditions using strong acids. masterorganicchemistry.com This reaction is a key transformation for aryl alkyl ethers. libretexts.org

The mechanism involves the initial protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group. masterorganicchemistry.commasterorganicchemistry.com The halide anion (I⁻ or Br⁻) then acts as a nucleophile. In the case of an aryl alkyl ether like this compound, the nucleophile attacks the less sterically hindered ethyl group in an S_N2 reaction. libretexts.orgyoutube.com This results in the cleavage of the alkyl-oxygen bond, producing an alkyl halide (bromoethane or iodoethane) and a phenol. masterorganicchemistry.com Cleavage of the aryl-oxygen bond does not occur because sp²-hybridized carbons of the aromatic ring are resistant to S_N2 attack. masterorganicchemistry.comyoutube.com

| Reagent | Mechanism | Products |

|---|---|---|

| Excess HBr or HI | Protonation followed by S_N2 attack | 3-(3-hydroxyphenyl)propan-1-amine and Ethyl Halide (CH₃CH₂Br or CH₃CH₂I) libretexts.orgmasterorganicchemistry.com |

| Boron Tribromide (BBr₃) | Lewis acid coordination followed by nucleophilic attack | 3-(3-hydroxyphenyl)propan-1-amine and Ethyl Bromide (CH₃CH₂Br) masterorganicchemistry.com |

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₇NO |

| Ammonia | NH₃ |

| Ethylamine | C₂H₇N |

| Aniline | C₆H₇N |

| Pyridine | C₅H₅N |

| Acyl Chloride | R-COCl |

| Acid Anhydride | (RCO)₂O |

| Alkyl Halide | R-X |

| Amide | R-CONH-R' |

| Quaternary ammonium salt | R₄N⁺X⁻ |

| Aldehyde | R-CHO |

| Phenol | C₆H₅OH |

| Bromoethane | C₂H₅Br |

| Iodoethane | C₂H₅I |

| Boron Tribromide | BBr₃ |

| Aluminum Chloride | AlCl₃ |

| 3-(3-hydroxyphenyl)propan-1-amine | C₉H₁₃NO |

Formation and Reactivity of Transient Intermediates

The chemical behavior of this compound is largely dictated by the reactivity of its primary amine functional group. Under specific reaction conditions, this amine can be converted into highly reactive, short-lived species known as transient intermediates. The formation of these intermediates opens up diverse reaction pathways that are not accessible from the ground-state molecule. Key among these are radical and ionic species centered on the nitrogen atom or the adjacent α-carbon, which serve as pivotal intermediates in a variety of synthetic transformations.

The generation of α-amino radicals and iminium ions from primary amines like this compound is a cornerstone of modern synthetic organic chemistry, often initiated by a single-electron transfer (SET) process. nih.gov Visible-light photoredox catalysis is a prominent method for initiating such transformations, providing a mild and efficient way to access these useful intermediates. nih.gov

The process typically begins with the one-electron oxidation of the amine's nitrogen atom to form an amine radical cation. mdpi.com This odd-electron species is highly reactive and can undergo further reactions. The dominant pathway for the amine radical cation is deprotonation at the carbon atom alpha to the nitrogen, a process that yields a nucleophilic α-amino radical. nih.gov This radical species can then be intercepted by various electrophiles or Michael acceptors.

Alternatively, the α-amino radical, being strongly reducing, can undergo a second one-electron oxidation to generate a highly electrophilic iminium ion. nih.gov This iminium ion is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. nih.gov The controlled, sequential generation of these intermediates from the same starting amine highlights the versatile reactivity that can be unlocked.

The general reaction pathways for a primary amine leading to these intermediates are summarized below:

Amine Radical Cation Formation: R-CH₂-NH₂ → [R-CH₂-NH₂]•⁺ + e⁻

α-Amino Radical Formation: [R-CH₂-NH₂]•⁺ → R-CH•-NH₂ + H⁺

Iminium Ion Formation: R-CH•-NH₂ → [R-CH=NH₂]⁺ + e⁻

These pathways allow for a diverse set of subsequent reactions, effectively using the amine as a linchpin for molecular construction. For instance, α-amino radicals readily add to electron-deficient alkenes, while iminium ions are key partners in Mannich-type reactions and stereocontrolled additions. nih.govnih.gov

Table 1: Representative Reactions of α-Amino Radicals and Iminium Ions

| Intermediate | Reactivity Profile | Typical Reaction Partners | Resulting Transformation |

| α-Amino Radical | Nucleophilic Radical | Electron-deficient alkenes, cyanoarenes | C-C bond formation, hydroaminoalkylation, aromatic substitution nih.govprinceton.edu |

| Iminium Ion | Electrophilic | Organometallic reagents (e.g., Grignards, organozincs), enolates, alkynes | C-C bond formation, α-alkylation, α-alkynylation nih.gov |

While the nitrogen atom in this compound is intrinsically nucleophilic, it can be transformed into an electrophilic species under certain conditions. This inversion of reactivity, or "umpolung," dramatically expands the synthetic utility of the amine. Such transformations typically involve converting the amine into a derivative with a good leaving group attached to the nitrogen.

A classic method for generating an electrophilic amine species from a primary amine is the reaction with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction converts the primary amino group into a diazonium ion (-N₂⁺). The aliphatic diazonium salt formed from this compound would be highly unstable, readily losing dinitrogen gas (N₂), one of the most stable leaving groups. This loss generates a primary carbocation at the terminal position of the propyl chain, which can then be trapped by various nucleophiles present in the reaction medium or undergo rearrangement.

Another approach involves the use of specialized electrophilic aminating reagents derived from hydroxylamines. mdpi.com These reagents can deliver an "NH₂⁺" synthon or its equivalent to a nucleophilic substrate. While this is typically used for the amination of other molecules, the principles can be applied to transform the amine itself. For example, oxidation of the amine can lead to intermediates that behave as electrophiles. The electrochemical oxidation of primary amines, for instance, can lead to nitriles or ketones depending on the reaction conditions and the structure of the amine. mdpi.com In some cases, metal-catalyzed reactions can generate electrophilic metal-nitrenoid intermediates from amine derivatives, which can then undergo a variety of transformations, including C-H amination.

Table 2: Examples of Transformations Involving Electrophilic Amine Intermediates

| Precursor/Reagent | Electrophilic Intermediate | Subsequent Reaction | Product Type |

| Nitrous Acid (HONO) | Diazonium Salt (R-N₂⁺) | Loss of N₂, Nucleophilic attack, Rearrangement | Alcohols, Alkenes, Alkyl Halides |

| Electrochemical Oxidation | Amine Radical Cation | Further oxidation, fragmentation | Nitriles, Carbonyls mdpi.com |

| Metal Catalyst + Oxidant | Metal-Nitrenoid | C-H insertion, Cyclization | Intramolecularly aminated products |

Advanced Analytical Characterization Techniques for Amine Compounds

Chromatographic Separation Methods

Chromatography is an indispensable tool for separating individual components from a mixture. For amine compounds, several chromatographic techniques are utilized, each with specific advantages for handling the challenges posed by these molecules, such as strong interactions with stationary phases and poor peak shapes.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity. cimm2.com However, the analysis of basic compounds like amines can be complex, often resulting in poor peak shape (tailing) and variable retention times due to interactions with residual silanol (B1196071) groups on conventional silica-based stationary phases. cimm2.compharmaguru.co Method development is crucial to overcome these issues.

Normal-Phase and Reversed-Phase Considerations for Basic Amines

The choice between normal-phase (NP) and reversed-phase (RP) HPLC is a fundamental decision in method development. sepscience.com

Normal-Phase (NP) HPLC : This technique uses a polar stationary phase (like bare silica (B1680970), diol, or cyano) and a non-polar mobile phase (e.g., hexane, isopropanol). hawach.comquora.com Polar analytes, including amines, are strongly retained on the polar stationary phase. youtube.com NP-HPLC is particularly useful for separating isomers and compounds that are not soluble in the aqueous mobile phases typical of RP-HPLC. sepscience.commoravek.com However, controlling retention and achieving reproducibility can be challenging due to the high sensitivity of silica-based columns to water content in the mobile phase. quora.com The retention behavior of primary, secondary, and tertiary amines has been studied on various NP-HPLC stationary phases, including silica, diol, and cyano phases. nih.gov

Reversed-Phase (RP) HPLC : RP-HPLC is the most widely used mode, employing a non-polar stationary phase (commonly C18 or C8) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). moravek.comuhplcs.com In RP-HPLC, retention is based on hydrophobic interactions. sepscience.com While versatile, RP-HPLC of basic amines is often plagued by peak tailing due to secondary ionic interactions between the protonated amine and negatively charged residual silanol groups on the silica backbone of the stationary phase. cimm2.com To mitigate this, various strategies are employed, such as using end-capped columns, operating at different pH values, or adding mobile phase modifiers. cimm2.compharmaguru.co

Table 1: Comparison of Normal-Phase and Reversed-Phase HPLC for Amine Analysis

| Feature | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC |

| Stationary Phase | Polar (e.g., Silica, Alumina, Diol, Cyano) hawach.comquora.com | Non-polar (e.g., C18, C8, Phenyl) uhplcs.com |

| Mobile Phase | Non-polar (e.g., Hexane, Ethyl Acetate) hawach.com | Polar (e.g., Water, Acetonitrile, Methanol) uhplcs.com |

| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. uhplcs.com |

| Advantages for Amines | Good for separating positional isomers and compounds insoluble in water. sepscience.com | High versatility, reproducibility, and wide availability of columns and methods. moravek.com |

| Challenges for Amines | Sensitivity to water, potential for irreversible adsorption. quora.com | Peak tailing due to silanol interactions, requiring pH control or modifiers. cimm2.com |

Amine-Functionalized Stationary Phases and Mobile Phase Modifiers

To address the challenges of analyzing basic amines by HPLC, specialized stationary phases and mobile phase additives are frequently used.

Amine-Functionalized Stationary Phases : Columns with stationary phases that incorporate amino groups (primary, secondary, tertiary, or quaternary) can be used in different modes. nih.gov In normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC), these phases offer unique selectivity for polar compounds. nih.govwikipedia.org HILIC, a variant of normal-phase chromatography, uses a hydrophilic stationary phase with a high concentration of an organic, water-miscible solvent in the mobile phase, creating a water-enriched layer on the stationary phase surface for partitioning. wikipedia.org For reversed-phase applications, base-deactivated columns or those with polar-embedded or polar-endcapped groups are designed to shield the residual silanols, thereby improving peak shape for basic analytes.

Mobile Phase Modifiers : The addition of small quantities of specific reagents to the mobile phase is a common and effective strategy to improve the chromatography of amines. cimm2.com

pH Modifiers : Adjusting the mobile phase pH can control the ionization state of both the amine analyte and the stationary phase silanols. cimm2.com In RP-HPLC, a low pH (using acids like formic acid or trifluoroacetic acid) ensures the amine is fully protonated, but can increase interaction with silanols. cimm2.comwaters.com A high pH (using buffers like ammonium (B1175870) bicarbonate) deprotonates the amine, reducing silanol interactions and often leading to better peak shape and longer retention on pH-stable columns. waters.com

Competing Bases : Small, volatile amines like triethylamine (B128534) (TEA) or diethylamine (B46881) are often added to the mobile phase (e.g., at 0.1% concentration). pharmaguru.conih.govgoogle.com These additives act as "silanol blockers" by competing with the analyte for interaction with active sites on the stationary phase, which significantly reduces peak tailing. pharmaguru.co

Ion-Pairing Reagents : These reagents, such as alkyl sulfonates, are added to the mobile phase to form a neutral ion pair with the charged analyte, which can then be retained and separated by a reversed-phase mechanism.

Gas Chromatography (GC) and Ion Chromatography (IC) Applications

Gas Chromatography (GC) : GC is a powerful technique for separating volatile and thermally stable compounds. Amines, especially primary and secondary amines, are highly polar and active, which can lead to significant peak tailing and adsorption onto the column material. labrulez.com To overcome this, derivatization is often employed to convert the polar amines into less polar, more volatile derivatives. nih.gov Alternatively, specialized deactivated columns, such as those treated with potassium hydroxide (B78521) (KOH), are used to minimize adsorptive losses and improve peak shape for underivatized amines. labrulez.com For aromatic amines, methods involving extraction, derivatization (e.g., with iodine), and subsequent GC analysis with sensitive detectors like the electron capture detector (ECD) or mass spectrometry (MS) have been developed for trace-level analysis in various matrices. nih.govtandfonline.comnih.gov

Ion Chromatography (IC) : IC is a robust technique for the determination of ions and polar molecules, including amines. nih.gov It utilizes ion-exchange principles for separation, followed by suppressed conductivity detection. thermofisher.comthermofisher.com This method is well-established for analyzing small, polar amines like alkanolamines and methylamines in various samples, including pharmaceuticals and power plant water. thermofisher.comthermofisher.com The use of high-capacity cation exchange columns, such as the Dionex IonPac CS19, allows for the separation of both common cations and a wide range of amines. thermofisher.com Combining IC with mass spectrometry (IC-MS) provides an additional dimension of selectivity, enabling the determination of amines at low concentrations even in the presence of interfering substances like excess ammonia (B1221849).

Capillary Electrophoresis and Electrokinetic Chromatography

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. tandfonline.comoup.com It offers advantages of speed, minimal sample consumption, and simplicity. oup.com

Capillary Zone Electrophoresis (CZE) : In its basic form, CZE is suitable for separating charged species. Since amines are basic, they are typically protonated and positively charged in acidic buffers, allowing for their separation.

Micellar Electrokinetic Chromatography (MEKC) : This is the most versatile mode of CE and can separate both charged and neutral analytes. mdpi.com A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer above its critical micelle concentration. mdpi.com Analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on differential partitioning. MEKC has been successfully applied to the separation of various amines, including biogenic and heterocyclic aromatic amines. mdpi.comnih.govnih.gov Optimization of parameters like buffer pH and surfactant concentration is key to achieving good resolution. mdpi.com

Table 2: Typical Conditions for MEKC Analysis of Amines

| Parameter | Condition | Purpose | Reference |

| Surfactant | Sodium Dodecyl Sulfate (SDS) or Cetyltrimethylammonium Bromide (CTAB) | Forms micelles for differential partitioning of analytes. | mdpi.comnih.gov |

| Buffer | Phosphate or Borate buffer | Maintains a stable pH and provides conductivity. | mdpi.comnih.gov |

| pH | Typically alkaline (e.g., pH 9.1) or acidic (e.g., pH 3.7) | Controls the charge of analytes and the electroosmotic flow (EOF). | mdpi.comnih.gov |

| Analysis Time | Often less than 15 minutes | Provides rapid separations. | mdpi.comnih.gov |

| Detection | UV, Amperometric, or Fluorescence | Detects analytes as they elute. Amperometric and fluorescence detection offer high sensitivity. | nih.govnih.gov |

Spectroscopic Characterization for Structural Elucidation

While chromatography separates the compound of interest, spectroscopy provides detailed information about its molecular structure. For a novel or reference compound like 3-(3-Ethoxyphenyl)propan-1-amine, a combination of spectroscopic techniques is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the propyl amine chain (multiple multiplets). ¹³C NMR would confirm the number of unique carbon atoms and their chemical environment (aromatic, aliphatic, ether). rsc.org

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, electrospray ionization (ESI) in positive mode would readily show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. rsc.org Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern that helps confirm the structure. purdue.edu Predicted collision cross-section (CCS) values can also aid in identification. uni.lu

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C-O stretching of the ether group, and C=C stretching of the aromatic ring.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 6.7-7.2 ppm), ethoxy group protons (-O-CH₂-CH₃, approx. 4.0 and 1.4 ppm), and propyl amine protons (-CH₂-CH₂-CH₂-NH₂, various shifts approx. 1.8-2.9 ppm). |

| ¹³C NMR | Signals for aromatic carbons (approx. 110-160 ppm), aliphatic carbons of the propyl chain and ethoxy group (approx. 15-70 ppm). |

| Mass Spec (ESI+) | Prominent [M+H]⁺ ion at m/z 210.1489, corresponding to the molecular formula C₁₂H₂₀NO₂⁺. uni.lu |

| Infrared (IR) | N-H stretches (approx. 3300-3400 cm⁻¹), C-H stretches (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), C-O stretch (approx. 1200-1250 cm⁻¹), C=C aromatic stretches (approx. 1500-1600 cm⁻¹). |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of atoms within a molecule. bruker.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment. bruker.comparisdescartes.fr

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the ethoxyphenyl group, the methylene (B1212753) protons of the propyl chain, the protons of the ethyl group, and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the substituents. iitmandi.ac.in The amine protons typically appear as a broad signal due to chemical exchange and quadrupole broadening. orgchemboulder.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Each unique carbon atom in this compound, including those in the aromatic ring, the propyl chain, and the ethoxy group, will produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, providing valuable information for structural confirmation. docbrown.info

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. youtube.com

COSY: A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the proton network within the propyl chain and for assigning the relative positions of protons on the aromatic ring. libretexts.org

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This experiment is invaluable for unambiguously assigning the proton and carbon signals of each CH, CH₂, and CH₃ group in the molecule. encyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, aiding in the assembly of the complete molecular skeleton. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 160 |

| O-CH₂ (Ethyl) | 3.8 - 4.2 | 60 - 70 |

| Ar-CH₂ (Propyl) | 2.5 - 2.9 | 30 - 40 |

| CH₂ (Propyl) | 1.6 - 2.0 | 25 - 35 |

| CH₂-N (Propyl) | 2.6 - 3.0 | 40 - 50 |

| NH₂ | 0.5 - 3.0 (broad) | - |

| CH₃ (Ethyl) | 1.2 - 1.5 | 10 - 20 |

Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands.

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

N-H Bending: A broad absorption between 1580 and 1650 cm⁻¹ is characteristic of the N-H bending vibration in primary amines. orgchemboulder.com

C-O Stretching: A strong band in the region of 1200-1250 cm⁻¹ would indicate the aryl-alkyl ether linkage.

C-N Stretching: The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman would provide strong signals for the aromatic ring vibrations and the C-C backbone of the propyl chain. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry Techniques for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. nih.gov It is a pivotal tool for both qualitative and quantitative analysis. researchgate.netrfi.ac.uk

Structural Elucidation: In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) provides the molecular weight. For this compound, the molecular ion would be expected at an m/z corresponding to its molecular formula (C₁₁H₁₇NO). High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the confirmation of the elemental composition. nih.gov

Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is a characteristic fragmentation for aliphatic amines. youtube.com The fragmentation of the ethoxyphenyl group would also produce characteristic ions.

Trace Analysis: Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS), is a powerful tool for the trace analysis of amines in various matrices. nih.gov This is crucial in fields like environmental science and bioanalysis where the concentration of the analyte may be very low. nih.govnih.gov The high sensitivity and selectivity of techniques like multiple reaction monitoring (MRM) allow for the quantification of analytes at nanogram per milliliter (ng/mL) levels or even lower. nih.gov

Pre-column Derivatization Strategies for Enhanced Detection and Separation

Primary amines like this compound can be challenging to analyze directly using techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection due to their lack of a strong chromophore or fluorophore. sigmaaldrich.com Pre-column derivatization is a widely used strategy to overcome this limitation by chemically modifying the analyte before analysis. thermofisher.comactascientific.com This process involves reacting the amine with a derivatizing reagent to form a product that is more easily detectable and often has improved chromatographic properties. sigmaaldrich.comthermofisher.com

The ideal derivatization reaction should be rapid, quantitative, and produce a stable derivative with minimal side products. sigmaaldrich.com A variety of reagents are available for the derivatization of primary amines, each with its own advantages.

Table 2: Common Pre-column Derivatization Reagents for Primary Amines.

| Reagent | Abbreviation | Detection Method | Key Features |

| o-Phthalaldehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | Forms highly fluorescent and stable derivatives. thermofisher.comresearchgate.net |

| Dansyl Chloride | DNS-Cl | Fluorescence, UV | Produces stable derivatives with strong fluorescence. thermofisher.comthermofisher.com |

| 2,4-Dinitrofluorobenzene | DNFB | UV | Forms stable derivatives with strong UV absorption. thermofisher.comcreative-proteomics.com |

| Phenylisothiocyanate | PITC | UV | Reacts with primary and secondary amines to form UV-active derivatives. creative-proteomics.com |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | A fluorogenic reagent that reacts with primary and secondary amines. mdpi.com |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA | Fluorescence | A novel reagent for sensitive fluorescence detection of primary aromatic amines. nih.gov |

The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. For this compound, derivatization would significantly enhance its detectability in HPLC analysis, allowing for accurate quantification even at low concentrations.

Computational and Theoretical Studies on Aryl Ether Amines

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a balance of accuracy and computational feasibility for systems of this size.

Density Functional Theory (DFT) Applications for Geometry, Vibrational Frequencies, and Charge Distribution

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its efficiency and reliability in predicting molecular properties. rsc.orgrowan.eduyoutube.com By employing functionals like B3LYP with a sufficiently large basis set (e.g., 6-311G(d,p)), the equilibrium geometry of 3-(3-Ethoxyphenyl)propan-1-amine can be optimized. researchgate.net This process determines the most stable arrangement of atoms by minimizing the total energy, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for understanding the molecule's shape. The following table presents plausible DFT-calculated geometric parameters for key structural features of this compound, based on known values for similar fragments.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(aryl)-O(ether) | ~1.36 Å |

| Bond Length | O(ether)-C(ethyl) | ~1.43 Å |

| Bond Length | C(propyl)-N(amine) | ~1.47 Å |

| Bond Angle | C(aryl)-O-C(ethyl) | ~118° |

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. dtic.milnih.govnih.gov These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structure. nih.govacs.org Key vibrational modes for this compound include the N-H stretching of the amine group (typically 3300-3500 cm⁻¹), the asymmetric and symmetric C-O-C stretching of the ether linkage, and the characteristic C-H stretching of the aromatic ring. dtic.mildtic.mil

Table 2: Characteristic Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Symmetric/Asymmetric Stretch | Primary Amine | 3350 - 3500 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Propyl/Ethyl Chains | 2850 - 2960 |

| C(aryl)-O-C(alkyl) Asymmetric Stretch | Aryl Ether | 1200 - 1270 |

Furthermore, DFT is instrumental in analyzing the electronic charge distribution across the molecule. researchgate.netresearchgate.net Techniques such as Natural Bond Orbital (NBO) or Mulliken population analysis quantify the partial atomic charges, revealing the electrophilic and nucleophilic sites. In this compound, the nitrogen and oxygen atoms are expected to be electron-rich (nucleophilic), while the hydrogens of the amine group are electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Ab Initio Methods (e.g., MP2, CCSD) for Energetic and Spectroscopic Predictions

For higher accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed. nih.govarxiv.org While more computationally demanding than DFT, these methods provide benchmark-quality data for the relative energies of different conformers and the energy barriers for rotation around single bonds. nih.govnih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound, arising from several rotatable single bonds (C-C, C-O, C-N), means it can exist in numerous spatial arrangements, or conformations. libretexts.org Conformational analysis is the study of these different arrangements and their relative stabilities. libretexts.orgcolostate.edu

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. colostate.edu By systematically rotating key dihedral angles and calculating the energy at each point using quantum mechanical methods, a PES can be constructed. This surface reveals the low-energy valleys corresponding to stable conformers (local and global minima) and the mountain passes that represent the transition states between them. libretexts.orgcolostate.edu For this compound, the most stable conformations are expected to be those where bulky groups are staggered to minimize steric hindrance, a principle well-understood from foundational conformational analysis. libretexts.org

Investigation of Intramolecular Interactions

The specific three-dimensional structure adopted by this compound is heavily influenced by weak, non-covalent interactions within the molecule itself.

Hydrogen Bonding Analysis (e.g., π-type, conventional)

Intramolecular hydrogen bonds can play a significant role in stabilizing particular conformations. mdpi.comnih.gov In this compound, two primary types of intramolecular hydrogen bonds are plausible:

Conventional N-H···O Hydrogen Bond: A hydrogen bond can form between one of the hydrogen atoms of the primary amine group (the donor) and the lone pair electrons of the ether oxygen atom (the acceptor). The formation of this bond would lead to a folded conformation. rsc.org

π-Type Hydrogen Bond: An interaction can also occur between an amine hydrogen atom and the electron-rich π-system of the phenyl ring (N-H···π). nih.gov This type of interaction is a recognized stabilizing force in many biological and chemical systems. unito.itacs.org

Computational tools can confirm the presence and estimate the strength of these interactions by analyzing the electron density topology or through NBO analysis, which identifies orbital donor-acceptor interactions. unito.itresearchgate.net

Non-Covalent Interaction (NCI) Studies

A comprehensive view of all the subtle forces at play can be achieved through Non-Covalent Interaction (NCI) analysis. nih.govnih.govresearchgate.net This computational technique visualizes non-covalent interactions in real space based on the electron density and its derivatives. nih.govresearchgate.net

An NCI plot for this compound would typically show:

Large, green-colored surfaces indicating weak and delocalized van der Waals interactions, which are prevalent throughout the molecule.

Small, disc-shaped surfaces in blue or cyan located between the atoms involved in hydrogen bonds (like N-H···O or N-H···π), indicating strong, attractive interactions.

Reddish-colored discs in areas where parts of the molecule are forced into close proximity, indicating repulsive steric clashes.

Together, these computational approaches provide a detailed and scientifically rigorous understanding of the structure, stability, and internal dynamics of this compound, illustrating the power of modern theoretical chemistry to explore the properties of complex molecules. nih.govresearchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The electronic structure of a molecule dictates its physical and chemical properties. Modern computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic landscape of organic compounds. researchgate.netirjweb.com For an aryl ether amine like this compound, this analysis reveals how the interplay between the aromatic ring, the ether linkage, and the amine functional group governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactions. It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest-energy empty orbital, acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com

In this compound, the primary amine group (-NH2) and the ethoxy group (-OCH2CH3) are both electron-donating. The nitrogen atom's lone pair and the oxygen's lone pairs increase the electron density of the benzene (B151609) ring through resonance. libretexts.org Consequently, the HOMO is expected to be distributed across the π-system of the aromatic ring and the nitrogen atom of the amine group. This high electron density makes these sites susceptible to attack by electrophiles. Arylamines are generally less basic than corresponding alkylamines because the nitrogen lone pair is delocalized into the aromatic ring. libretexts.orgcutm.ac.in

The Molecular Electrostatic Potential (MEP) map is another valuable tool for visualizing reactive sites. libretexts.org The MEP illustrates the charge distribution across the molecule, with colors indicating different electrostatic potential values. For this compound, regions of negative potential (typically colored red or orange) are expected around the electronegative oxygen and nitrogen atoms, highlighting them as likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.netuni-muenchen.de Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the amine group, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. youtube.com

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Source |

| Aniline | -5.6 | -0.3 | 5.3 | DFT/B3LYP | libretexts.org |

| Ames Positive Michael Acceptors (Avg.) | - | -1.85 to -3.65 | - | DFT | acs.org |

| Ames Negative Michael Acceptors (Avg.) | - | -0.81 to -1.83 | - | DFT | acs.org |

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | DFT/B3LYP/631-G | irjweb.com |

| Benzyl-3-N-(...)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | DFT | libretexts.org |

This table presents representative FMO data for related amine and aromatic systems to illustrate typical energy ranges. The values are highly dependent on the specific molecule and the computational method used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition states (TS), and calculate the activation energies (energy barriers) that govern reaction rates. ucsb.edursc.org This approach provides a step-by-step view of how reactants are converted into products. DFT calculations are frequently employed for this purpose. rsc.org

For an aryl ether amine like this compound, several reactions can be computationally explored. A common reaction for primary amines is N-alkylation, a nucleophilic substitution (S_N2) reaction where the amine's lone pair attacks an alkyl halide. ucsb.edu Computational modeling can determine the geometry of the transition state and the associated energy barrier, providing insight into the reaction's kinetics. ucsb.edu Similarly, reactions involving the aromatic ring, such as electrophilic substitution, can be modeled to predict regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position relative to the existing substituents).

Mechanistic studies on related systems provide valuable context. For instance, DFT has been used to investigate:

Amide formation from aryl epoxides and amines catalyzed by ruthenium complexes, identifying the rate-determining step as an amine-assisted hydrogen elimination with a calculated free energy barrier of 28.0 kcal/mol. rsc.org

A photoinduced intramolecular aryl ether rearrangement , where calculations showed the reaction proceeds through a triplet state, involving the formation of a spirocyclic intermediate followed by C–O bond cleavage. acs.orgnih.gov

The synthesis of diaryl ethers through a palladium-catalyzed cross-coupling, where a proposed mechanism involving oxidation of an aryl boronic acid and subsequent reductive elimination was supported by computational evidence. acs.org

The reaction of Michael acceptors with methylamine , where calculated activation energies successfully distinguished between mutagenic (Ames positive) and non-mutagenic (Ames negative) compounds based on their reactivity. acs.org

| Reaction | Reactants | Activation Energy (kcal/mol) | Computational Method | Source |

| Michael Addition | 2-Hydroxy-3-methylcyclopent-2-enone + Methylamine | 11.4 - 20.7 (Ames Positive) | DFT (B3LYP-D3) | acs.org |

| Michael Addition | Various Michael Acceptors + Methylamine | 22.0 - 33.5 (Ames Negative) | DFT (B3LYP-D3) | acs.org |

| Amide Formation (RDS) | Amine-assisted H-elimination | 28.0 | DFT | rsc.org |

| Aryl Ether Rearrangement (RDS) | Ipso addition or C-O cleavage | 16.1 - 22.0 | DFT | nih.gov |

This table provides examples of calculated activation energies for reactions involving amines and related functional groups, demonstrating the use of computational chemistry to quantify reaction barriers.

Solvent Effects on Molecular Conformation and Interaction Energies

The behavior of a molecule in solution can be significantly different from its behavior in the gas phase due to interactions with solvent molecules. For a flexible molecule like this compound, which has a three-carbon chain, the solvent can strongly influence its preferred three-dimensional shape, or conformation. nih.gov

Solvents mediate their effects through various non-covalent interactions, such as dipole-dipole forces and hydrogen bonds. osti.gov The amine group in this compound can both donate and accept hydrogen bonds, while the ether oxygen is a hydrogen bond acceptor. In a protic solvent like water or ethanol, these groups will engage in strong hydrogen bonding, stabilizing certain conformations over others. In a non-polar aprotic solvent, these interactions would be much weaker.

Computational models can simulate these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is an efficient way to capture bulk solvent effects. researchgate.net For more detailed analysis, explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific solute-solvent interactions like hydrogen bonding. osti.gov

These calculations can determine:

Conformational Energies: The relative energies of different conformers in various solvents, predicting the most stable shape of the molecule in a given environment.

Interaction Energies: The strength of the interaction between the solute molecule and the surrounding solvent, which is crucial for understanding solubility and the thermodynamics of solvation. nih.govnih.gov

Reaction Barriers in Solution: Solvents can alter the energy of reactants, transition states, and products differently. A polar solvent might stabilize a charged transition state more than the neutral reactants, thereby accelerating the reaction rate. Computational studies can calculate these energy changes to predict solvent effects on kinetics. researchgate.net

Studies on related systems have shown that the basicity of amines and the stability of resulting ions are heavily influenced by solvation. cutm.ac.inresearchgate.net The interaction energy between a solute and solvent can be broken down into components like electrostatic and van der Waals forces to provide deeper physical insight into the nature of the binding. osti.gov

| System | Solvent | Interaction Energy (kcal/mol) | Comment | Source |

| Water-Amine Pairs | - | -3 to -10 | Represents H-bonding strength (O-H···N) | osti.gov |

| Amine-Dihalogen Complexes | - | -1 to -7 | Represents stabilization energy of charge-transfer complexes | researchgate.net |

| Amino Acid-Solvent | Water | Varies widely | Exchange energies determine effective attraction/repulsion | nih.gov |

This table illustrates calculated interaction energies for amine-containing systems with various partners, highlighting the magnitude of non-covalent forces that are critical in solution-phase chemistry.

Applications of 3 3 Ethoxyphenyl Propan 1 Amine in Complex Organic Synthesis

Role as a Key Intermediate and Building Block in Multi-step Syntheses

In the realm of multi-step organic synthesis, the strategic assembly of complex molecules from simpler, readily available precursors is paramount. The structure of 3-(3-Ethoxyphenyl)propan-1-amine makes it an ideal candidate for such a role. The primary amine group serves as a nucleophilic handle, ready to participate in a variety of bond-forming reactions. This allows for its incorporation into larger molecular frameworks.

For instance, the amine functionality can readily undergo reactions such as acylation, alkylation, and reductive amination to form amides, secondary or tertiary amines, and other nitrogen-containing heterocycles. The ethoxyphenyl group, on the other hand, can be subjected to electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring. This dual reactivity makes it a key intermediate where different parts of the molecule can be elaborated sequentially to build up molecular complexity.

Scaffold for the Development of Structurally Diverse Organic Compounds

A scaffold in medicinal and materials chemistry refers to a core molecular structure to which various substituents can be attached to create a library of related compounds. The this compound core is well-suited for this purpose. The primary amine can be derivatized with a multitude of carboxylic acids, sulfonyl chlorides, and other electrophiles to generate a diverse set of amides and sulfonamides.

Simultaneously, the aromatic ring provides a platform for introducing a range of substituents at different positions, thereby modulating the electronic and steric properties of the molecule. This systematic variation of substituents on a common scaffold is a cornerstone of modern drug discovery and materials science, enabling the exploration of structure-activity relationships.

Precursor for Materials Science Applications (e.g., Polymers, Catalysts)

The bifunctional nature of this compound also suggests its potential as a monomer in the synthesis of novel polymers. The primary amine group can participate in polymerization reactions, such as the formation of polyamides or polyimines. The ethoxy-substituted phenyl ring can influence the properties of the resulting polymer, such as its solubility, thermal stability, and optical properties.

Furthermore, the amine functionality can be used to chelate metal ions, suggesting that derivatives of this compound could serve as ligands for the preparation of homogeneous or heterogeneous catalysts. The specific substitution pattern on the aromatic ring could be tailored to fine-tune the catalytic activity and selectivity of the metal complex. While specific examples for this compound are not readily found, the general principles of catalyst design support this potential application.

Strategic Use in Protecting Group Chemistry for Amine Functionality

In multi-step synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This process is known as protection, and the temporary blocking group is called a protecting group. organic-chemistry.org The primary amine of this compound is a nucleophilic and basic site that would likely require protection during certain synthetic transformations.

A variety of protecting groups are available for amines, each with its own specific conditions for installation and removal. tcichemicals.com The choice of protecting group is a critical strategic decision in planning a synthetic route. organic-chemistry.org

Common Protecting Groups for Amines:

| Protecting Group | Abbreviation | Common Reagent for Installation | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., trifluoroacetic acid) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) libretexts.org |

Future Research Directions and Emerging Trends in Amine Chemistry

Development of Novel and More Efficient Synthetic Pathways for Complex Amines

The synthesis of complex amines often presents considerable challenges, requiring multiple steps and specialized reagents. acs.org To address this, researchers are actively developing more direct and efficient synthetic routes. A key area of focus is the catalytic C-H amination, which allows for the direct conversion of ubiquitous C-H bonds into C-N bonds. rsc.orgacs.orgrsc.org This approach offers high atom economy and simplifies synthetic sequences by avoiding the need for pre-functionalized starting materials. acs.org

Recent progress has been made in both intramolecular and intermolecular C-H amination reactions, utilizing transition metal catalysts to achieve high levels of regio- and stereoselectivity. rsc.orgrsc.org For instance, palladium-sulfoxide catalysts have been successfully employed to synthesize a wide array of tertiary amines from readily available terminal olefins and secondary amines under mild, open-to-air conditions. acs.org This method's broad applicability to various functional groups and its straightforward execution highlight its potential for streamlining drug discovery and development. acs.org

Another promising strategy involves the hydroamination of alkenes, which represents an atom-economical route to secondary and tertiary amines. acs.org While challenges remain, particularly with unactivated alkenes, ongoing research into new catalyst systems, including those based on iron and copper, is expanding the scope and utility of this transformation. acs.org The development of these novel pathways is crucial for accessing structurally diverse and complex amine-containing molecules with greater efficiency.

Exploration of Underutilized Reactivity Modes and Selective Functionalization Strategies

The concept of "reaction-history-dependent communication" in mechanically interlocked molecules like rotaxanes is also being investigated to achieve selective monofunctionalization of substrates with multiple, equally reactive sites. nih.gov In this system, the initial reaction at one functional group triggers a change in the catalyst's position, effectively preventing a subsequent reaction at a second, distant functional group. nih.gov This innovative approach allows for logical operations at the molecular level and opens new avenues for precise chemical synthesis. nih.gov

Furthermore, the selective functionalization of biologically active molecules is a significant area of interest. For instance, a site-specific N-transacylation reaction has been developed for the functionalization of the natural product antimycin A, enabling the creation of novel derivatives. elsevierpure.com Such strategies that allow for the precise modification of complex molecules are invaluable for drug discovery and chemical biology.

Integration of Artificial Intelligence and Machine Learning in Amine Synthesis Design

Expansion of Sustainable and Biocatalytic Methodologies for Amine Production

There is a growing emphasis on developing sustainable and environmentally friendly methods for amine synthesis. rsc.org Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful tool in this regard. diva-portal.org Enzymes can operate under mild conditions, exhibit high selectivity, and are derived from renewable resources, making them an attractive alternative to traditional chemical catalysts. diva-portal.orgnih.gov

Amine transaminases (ATAs) are a particularly important class of enzymes for amine synthesis. mdpi.com They catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, producing a chiral amine with high enantioselectivity. diva-portal.orgmdpi.com Researchers are actively engineering these enzymes to broaden their substrate scope and improve their stability and activity for industrial applications. diva-portal.orgacs.org

In addition to transaminases, other enzyme classes like imine reductases, amine dehydrogenases, and monoamine oxidases are also being explored for the synthesis of various types of amines. mdpi.commdpi.com Furthermore, the use of non-conventional media, such as deep eutectic solvents, is being investigated to enhance the performance and sustainability of biocatalytic reactions. nih.govresearchgate.net The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, further increases the efficiency and sustainability of amine production. mdpi.comnih.gov The amination of bio-based feedstocks, such as alcohols derived from biomass, is another key area of research aimed at creating a more sustainable chemical industry. rsc.orgresearchgate.net

Advanced Characterization Techniques for In Situ Monitoring of Amine Reactions

To optimize and control amine synthesis reactions, it is crucial to monitor their progress in real-time. In situ characterization techniques, which analyze a reaction as it is happening, provide invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. numberanalytics.com

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for in situ reaction monitoring. mt.com By using a fiber-optic probe, chemists can track the concentration of reactants, products, and intermediates directly in the reaction vessel without the need for sampling. mdpi.com This allows for precise determination of reaction endpoints and optimization of reaction parameters. stk-online.ch In situ FTIR has been successfully used to monitor a variety of reactions, including the formation of diazonium salts and their subsequent use in Heck-Matsuda reactions. mdpi.com

Other in situ techniques, such as Raman spectroscopy, transmission electron microscopy (TEM), and X-ray absorption spectroscopy (XAS), are also employed to study catalytic reactions. numberanalytics.com For biocatalytic systems, techniques like analytical ultracentrifugation and nano differential scanning fluorimetry are used to study enzyme stability and oligomeric state under reaction conditions. nih.gov The data obtained from these advanced characterization methods are essential for understanding reaction mechanisms, improving catalyst design, and ensuring the safe and efficient scale-up of amine synthesis processes.

Q & A

Q. What synthetic methodologies are commonly employed for 3-(3-Ethoxyphenyl)propan-1-amine, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 3-(4-Benzylpiperidin-1-yl)propan-1-amine are synthesized via reactions between halogenated intermediates and amines under controlled conditions . Optimization strategies include:

- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) enhance coupling reactions, as seen in alkyne-functionalized amines .

- Enzyme-mediated synthesis : Transaminases can improve enantioselectivity and yield, as demonstrated in related ethoxyphenylamine syntheses .

- Solvent and temperature : Polar aprotic solvents (e.g., acetonitrile) and temperatures between 60–80°C often maximize reactivity .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., ethoxyphenyl protons at δ 6.5–7.5 ppm, methylene groups in propan-1-amine at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₇NO: calc. 180.1388) .

- Infrared Spectroscopy (IR) : Detects amine N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictory data in pharmacological studies of this compound derivatives?

Discrepancies in biological activity (e.g., receptor affinity) may arise from:

- Purity variations : Impurities from incomplete synthesis (e.g., unreacted intermediates) can skew results. Use column chromatography or recrystallization for purification .

- Assay conditions : Standardize protocols (e.g., cell lines, incubation times). For example, receptor-binding studies require controlled pH and temperature .

- Structural analogs : Compare activity across derivatives (e.g., methoxy vs. ethoxy substituents) to isolate structure-activity relationships .

Q. What computational approaches predict the neuropharmacological potential of this compound?

- Molecular docking : Simulate interactions with targets like dopamine D2 receptors (PDB ID: 6CM4). The ethoxyphenyl group may occupy hydrophobic pockets .

- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP and topological polar surface area to predict blood-brain barrier permeability .

- Molecular Dynamics (MD) : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .

Q. How does this compound participate in multi-step syntheses of complex organic molecules?

- As a building block : Its primary amine group enables conjugation with carbonyl compounds (e.g., ketones via Schiff base formation) .

- Cross-coupling reactions : Pd-catalyzed Sonogashira or Suzuki couplings introduce alkynes or aryl groups, respectively .

- Protection/deprotection strategies : Use Boc or Fmoc groups to temporarily shield the amine during orthogonal reactions .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.